3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide - 922686-42-8

3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide

Catalog Number: EVT-3074639
CAS Number: 922686-42-8
Molecular Formula: C22H21FN4O
Molecular Weight: 376.435
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives

Compound Description: These are a novel series of N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide derivatives synthesized and evaluated for antimicrobial activity. The research found that these compounds exhibit good to moderate antimicrobial activity against various microorganisms.

Relevance: This class of compounds shares a core pyridazine structure with 3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide. Both compound classes feature a phenyl ring attached to the pyridazine at position 3 and a benzamide group also attached to the phenyl ring. The primary difference lies in the substitution at position 6 of the pyridazine ring. While 3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide has a piperidine group at this position, the related compounds have a methyl-[1,2,4]triazolo group.

6-Phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives

Compound Description: This class of compounds, particularly 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide (1c), 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide (1d), 3-methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide (2a), and 4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide (2d), were designed and synthesized as potential cardiotonic agents. They were found to exhibit cardiotonic effects in Straub’s perfusion method, showing activity comparable to the known cardiotonic agent levosimendan.

Relevance: These compounds also share the core pyridazine structure with 3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide, although in a dihydro-3(2H)-pyridazinone form. They both have a phenyl ring and a benzamide group connected to the pyridazine ring, albeit with variations in the position of these substitutions. The 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have a phenyl group at position 6 and both the phenyl ring and benzamide group attached to position 4 of the pyridazinone ring. Despite these differences, the shared pyridazine core and presence of both phenyl and benzamide substituents make them structurally related to 3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide.

Fluorine substituted 1,2,4-triazinones

Compound Description: This set of compounds, with a 1,2,4-triazinone core structure, was synthesized and evaluated for anti-HIV-1 and CDK2 inhibitory activity. Notably, five compounds (5, 11, 14, 16, and 17) showed promising anti-HIV activity in MT-4 cells. Additionally, five compounds (1, 3, and 14–16) exhibited significant CDK2 inhibition. Interestingly, compounds 14 and 16 demonstrated dual activity against both HIV-1 and CDK2.

Relevance: While these compounds feature a 1,2,4-triazinone core instead of a pyridazine, they are considered related to 3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide due to the presence of fluorine substitution and a benzamide group, which are key structural features shared with the target compound. This structural similarity, despite the difference in the heterocyclic core, suggests a potential for shared or overlapping biological activity.

N-Methyl, N-(6-(Methoxy)pyridazin-3-yl)amine Derivatives

Compound Description: This is a series of N-methyl, N-(6-(methoxy)pyridazin-3-yl)amine derivatives investigated for their potential as autotaxin (ATX) inhibitors. These compounds are being explored for the treatment of inflammatory airway or fibrotic diseases, given that the ATX-LPA signaling pathway is implicated in such conditions.

Relevance: The structural similarity to 3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide lies in the shared pyridazine core. Both compound classes have a substituent at position 3 of the pyridazine ring, although the specific substituents differ. Additionally, the N-methyl, N-(6-(methoxy)pyridazin-3-yl)amine derivatives have a methoxy group at position 6, whereas the target compound has a piperidine group. Despite these differences, the core pyridazine structure makes them structurally related.

2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Compound 15)

Compound Description: This compound, designated as 15 in the research, is a potent inverse agonist of the retinoic acid-related orphan receptor gamma (RORγ). It effectively inhibits the release of interleukin-17 (IL-17) from human T-helper 17 (TH17) cells, making it a potential therapeutic agent for autoimmune diseases. Its mechanism of action involves hydrophobic interactions and hydrogen bonding with the RORγ ligand-binding domain.

Relevance: This compound shares a key structural feature with 3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide, which is the presence of a fluoro-substituted benzamide moiety. Although the overall structures differ significantly, this shared element points to a potential for overlapping chemical space and potentially shared or related biological activity.

Properties

CAS Number

922686-42-8

Product Name

3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide

IUPAC Name

3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide

Molecular Formula

C22H21FN4O

Molecular Weight

376.435

InChI

InChI=1S/C22H21FN4O/c23-18-8-4-7-17(14-18)22(28)24-19-9-5-6-16(15-19)20-10-11-21(26-25-20)27-12-2-1-3-13-27/h4-11,14-15H,1-3,12-13H2,(H,24,28)

InChI Key

IVKZBRQNTMWIBJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.